![molecular formula C15H30O5SSi3 B14218547 Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate CAS No. 722454-89-9](/img/structure/B14218547.png)
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate is a chemical compound characterized by the presence of trimethylsilyl groups and a benzene sulfonate core. This compound is notable for its applications in various fields, including chemistry and materials science, due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate typically involves the reaction of 2,5-dihydroxybenzenesulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2,5-Dihydroxybenzenesulfonic acid+Trimethylsilyl chloride→Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl groups.
Major Products
Substitution Reactions: Products depend on the substituents introduced.
Hydrolysis: The major product is 2,5-dihydroxybenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities during multi-step organic syntheses.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate exerts its effects involves the stability and reactivity of the trimethylsilyl groups. These groups can protect reactive sites on molecules, allowing for selective reactions to occur. The compound can also facilitate the formation of stable complexes with other molecules, enhancing their solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups into molecules.
Trimethylsilyl Ether: Commonly used as a protecting group for alcohols.
Trimethylsilyl Sulfate: Utilized in various synthetic applications.
Uniqueness
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate is unique due to its dual functionality, combining the protective trimethylsilyl groups with the reactive benzene sulfonate core. This dual functionality allows for versatile applications in both synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
722454-89-9 |
|---|---|
Molekularformel |
C15H30O5SSi3 |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
trimethylsilyl 2,5-bis(trimethylsilyloxy)benzenesulfonate |
InChI |
InChI=1S/C15H30O5SSi3/c1-22(2,3)18-13-10-11-14(19-23(4,5)6)15(12-13)21(16,17)20-24(7,8)9/h10-12H,1-9H3 |
InChI-Schlüssel |
QFSXMHLJTSUIRO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C)S(=O)(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)

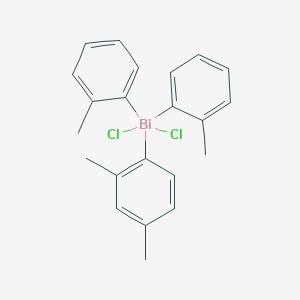
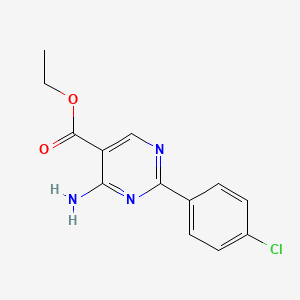
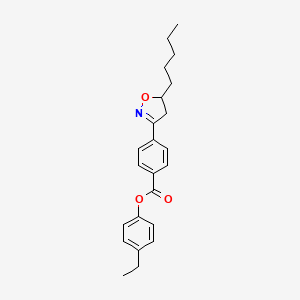

![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)
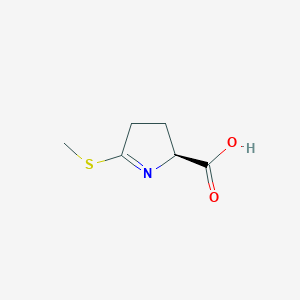

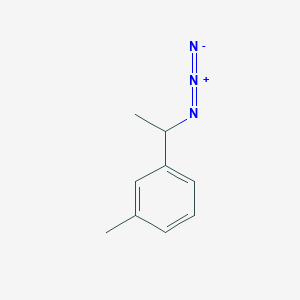

![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
